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Los Angeles, CA – November 28, 2025 – In the relentless pursuit of more effective cancer

treatments, the strategic combination of targeted therapies with immunotherapy is emerging as

a powerful paradigm. This guide provides a comprehensive comparison of the synergistic

effects of the anticancer agent ENV105 (carotuximab), an antibody targeting CD105 (endoglin),

with immunotherapy. Drawing on key preclinical data, this report will objectively assess its

performance against alternative therapeutic strategies, offering valuable insights for

researchers, scientists, and drug development professionals.

Executive Summary
ENV105, a monoclonal antibody targeting the CD105 receptor, has demonstrated significant

potential in overcoming resistance to standard cancer therapies.[1] Preclinical evidence now

strongly suggests a synergistic relationship between ENV105 and various immunotherapy

modalities. This synergy is primarily attributed to ENV105's ability to modulate the tumor

microenvironment, making it more susceptible to immune-mediated destruction. This guide will

delve into the experimental data supporting these claims, compare this combination with other

immunotherapeutic approaches, and provide detailed methodologies for the pivotal

experiments.
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Mechanism of Action: How ENV105 Enhances
Immunotherapy
ENV105 targets CD105, a transforming growth factor-beta (TGF-β) co-receptor predominantly

expressed on proliferating endothelial cells and a subpopulation of immunosuppressive cells

within the tumor microenvironment.[1][2] By inhibiting CD105, ENV105 is believed to exert its

synergistic effects through several mechanisms:

Reversal of Drug Resistance: Upregulation of CD105 is associated with resistance to various

cancer treatments, including hormone therapies and EGFR inhibitors. ENV105 aims to

reverse this resistance, potentially re-sensitizing tumors to previously ineffective treatments.

[3][4]

Modulation of the Tumor Microenvironment: Targeting CD105 can decrease the number of

immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor

cells (MDSCs), within the tumor.

Enhancement of Immune Cell Infiltration: By normalizing the tumor vasculature, anti-

angiogenic agents like ENV105 can facilitate the infiltration of cytotoxic T lymphocytes

(CTLs) into the tumor, a critical step for effective immunotherapy.

Below is a diagram illustrating the proposed synergistic mechanism of ENV105 with checkpoint

inhibitor immunotherapy.
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Proposed Synergistic Mechanism of ENV105 and Anti-PD-1 Therapy
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Caption: ENV105 and Anti-PD-1 Synergy.

Preclinical Evidence: ENV105 in Combination with
Immunotherapy
Combination with Checkpoint Inhibitors in Colorectal
Cancer
A pivotal preclinical study investigated the combination of TRC105 (a closely related anti-

CD105 antibody) and an anti-PD-1 antibody in murine models of colorectal cancer. The findings

demonstrated a significant synergistic effect.

Experimental Data Summary:
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Treatment Group
Mean Tumor
Volume (mm³) at
Day 25

Percent Tumor
Growth Inhibition

Complete
Regressions

Control IgG ~1200 - 0/10

Anti-PD-1 ~700 42% 1/10

TRC105 ~650 46% 1/10

TRC105 + Anti-PD-1 ~150 87.5% 4/10

Data adapted from Schoonderwoerd et al., Clinical Cancer Research, 2020.

The study concluded that the combination therapy not only delayed tumor growth and

prolonged survival more effectively than either monotherapy but also induced durable tumor

responses, with 30% to 40% of mice achieving complete regression. This anti-tumor effect was

found to be dependent on the presence of CD8+ T cells.

Experimental Workflow:
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Colorectal Cancer Preclinical Study Workflow
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Caption: Murine Colorectal Cancer Study.
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Enhancement of Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC) in Neuroblastoma
Another compelling study demonstrated that anti-CD105 antibodies can enhance the efficacy of

anti-GD2 antibody (dinutuximab) therapy in combination with activated Natural Killer (aNK)

cells in neuroblastoma models.

Experimental Data Summary:

Treatment Group Tumor Growth Inhibition

Control Baseline

Dinutuximab + aNK cells Moderate

Dinutuximab + aNK cells + Anti-CD105 Ab Significant

Data from Wu et al., Clinical Cancer Research, 2019.

The study found that CD105-positive mesenchymal stem cells (MSCs) and endothelial cells in

the tumor microenvironment suppress the activity of aNK cells. The addition of an anti-CD105

antibody depleted these suppressive cells, thereby augmenting the anti-tumor effect of the anti-

GD2 immunotherapy.

Comparison with Alternative Immunotherapy
Combinations
While the combination of ENV105 with immunotherapy shows significant promise, it is essential

to consider it within the broader landscape of emerging cancer therapies.
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Combination
Therapy

Cancer Type
Mechanism of
Synergy

Key Findings

ENV105 + Anti-PD-1
Colorectal Cancer

(preclinical)

Depletion of Tregs,

improved T-cell

infiltration.

Significant tumor

regression and

increased survival.

Anti-VEGF + Anti-PD-

L1

Non-Small Cell Lung

Cancer

Normalization of

tumor vasculature,

increased T-cell

infiltration.

Improved progression-

free and overall

survival in clinical

trials.

Anti-CTLA-4 + Anti-

PD-1

Melanoma, Renal Cell

Carcinoma

Dual checkpoint

blockade, enhanced

T-cell activation.

Higher response rates

than monotherapy, but

with increased toxicity.

Chemotherapy + Anti-

PD-1

Lung Cancer, Bladder

Cancer

Induction of

immunogenic cell

death, release of

tumor antigens.

Standard of care in

several first-line

settings.

Detailed Experimental Protocols
Murine Colorectal Cancer Model (Schoonderwoerd et al.)

Cell Lines and Animals: MC38 and CT26 murine colorectal cancer cell lines were used.

Female BALB/c mice (6-8 weeks old) were utilized for the in vivo experiments.

Tumor Implantation: 2.5 x 10^5 cancer cells were injected subcutaneously into the flanks of

the mice.

Treatment Protocol: When tumors reached a palpable size, mice were randomized into four

treatment groups: (1) Control IgG, (2) Anti-PD-1 antibody (10 mg/kg), (3) TRC105 (10

mg/kg), and (4) TRC105 + Anti-PD-1 antibody. Treatments were administered

intraperitoneally twice weekly.

Tumor Measurement and Survival: Tumor volume was measured three times a week using a

digital caliper. Mice were monitored for survival, with humane endpoints defined by tumor

size and body condition.
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Immunophenotyping: At the end of the study, tumors were harvested, and immune cell

populations (CD8+ T cells, Tregs, etc.) were analyzed by flow cytometry.

Neuroblastoma Xenograft Model (Wu et al.)
Cell Lines and Animals: Human neuroblastoma cell lines (CHLA-255, NGP) and a patient-

derived xenograft were used. Immunodeficient NSG mice were the host animals.

Tumor Implantation: Neuroblastoma cells were co-injected with human mesenchymal stem

cells (MSCs) and monocytes subcutaneously into the flanks of NSG mice to create an

immunosuppressive tumor microenvironment.

Treatment Protocol: Mice with established tumors were treated with: (1) Control, (2)

Dinutuximab (anti-GD2 antibody) + activated Natural Killer (aNK) cells, and (3) Dinutuximab

+ aNK cells + anti-human CD105 (TRC105) and anti-mouse CD105 antibodies.

Efficacy Assessment: Tumor growth was monitored over time. At the end of the experiment,

tumors were excised and analyzed for the presence of human MSCs and murine endothelial

cells and macrophages.

Future Directions
The preclinical data strongly support the rationale for combining ENV105 with immunotherapy.

Clinical trials are currently underway to evaluate the safety and efficacy of ENV105 in

combination with other anti-cancer agents, such as apalutamide for prostate cancer and

osimertinib for non-small cell lung cancer. The promising results from preclinical studies with

checkpoint inhibitors warrant further investigation in a clinical setting. The identification of

predictive biomarkers will be crucial for selecting patients who are most likely to benefit from

this combination therapy.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The safety and efficacy of ENV105 in combination with

immunotherapy are still under investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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